molecular formula C19H12F3N5O B3601354 5-phenyl-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-phenyl-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3601354
M. Wt: 383.3 g/mol
InChI Key: OOSINFBANGEDQU-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative . It is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .


Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a]pyrimidines has been reported in the literature . The synthetic methodology is simpler and greener compared to other methods . The synthesis involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-difluoro-1-phenylbutane-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is substituted with phenyl and pyridinyl groups . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Mechanism of Action

This compound acts as a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors .

Future Directions

The future directions of this compound could involve further exploration of its optical applications , as well as its potential use in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Properties

IUPAC Name

5-phenyl-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O/c20-19(21,22)16-9-15(12-5-2-1-3-6-12)26-17-14(11-24-27(16)17)18(28)25-13-7-4-8-23-10-13/h1-11H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSINFBANGEDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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